REACTION_SMILES
|
[Al+3:16].[Br:1][c:2]1[cH:3][cH:4][c:5]([O:8][C:9]([CH:10]=[C:11]([CH3:12])[CH3:13])=[O:14])[cH:6][cH:7]1.[Cl-:15].[Cl-:17].[Cl-:18].[Cl:19][CH2:20][Cl:21]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([cH:6][cH:7]1)[O:8][C:9](=[O:14])[CH2:10][C:11]2([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=CC(=O)Oc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)CC(=O)Oc2ccc(Br)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |